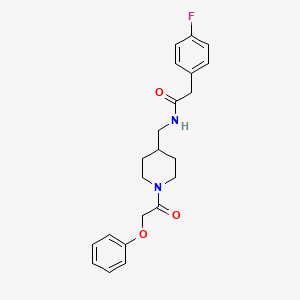
2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, with CAS number 1234879-70-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25FN2O3, and it has a molecular weight of 384.4 g/mol. The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity, which may influence its pharmacokinetic properties and biological activity.
| Property | Value |
|---|---|
| CAS Number | 1234879-70-9 |
| Molecular Formula | C22H25FN2O3 |
| Molecular Weight | 384.4 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its effects on neurotransmitter systems and potential anti-cancer properties.
Neurotransmitter Modulation
The compound has shown activity as an antagonist at serotonin receptors, particularly the 5-HT2A subtype. This receptor plays a crucial role in numerous physiological processes including mood regulation, cognition, and perception. Studies suggest that modulation of this receptor can be beneficial in treating conditions such as depression and anxiety disorders .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase, which may be mediated through the inhibition of key signaling pathways such as STAT3 .
The biological activity of this compound is attributed to several mechanisms:
- Serotonin Receptor Antagonism : By blocking the 5-HT2A receptor, the compound may alter serotonin signaling pathways, which are implicated in mood disorders .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, potentially through mitochondrial pathways that lead to cytochrome c release and caspase activation .
- Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells, particularly affecting the G1 phase, which is critical for DNA synthesis and cell division .
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- In Vivo Models : In animal models of tumor growth, administration of the compound led to reduced tumor size compared to control groups, suggesting potential for therapeutic use in oncology .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-19-8-6-17(7-9-19)14-21(26)24-15-18-10-12-25(13-11-18)22(27)16-28-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSMDGKWWAEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














